

Tetrachloro-m-xylene (CAS 877-09-8): A Technical Guide

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Compound of Interest

Compound Name: Tetrachloro-m-xylene

Cat. No.: B046432

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Introduction

Tetrachloro-m-xylene, with the CAS number 877-09-8, is a chlorinated aromatic hydrocarbon. Its chemical structure consists of a benzene ring substituted with four chlorine atoms and two methyl groups at positions 1 and 3 (meta). This technical guide provides a comprehensive overview of the known properties, synthesis, and primary applications of **Tetrachloro-m-xylene**, with a focus on data relevant to research and development.

Physicochemical Properties

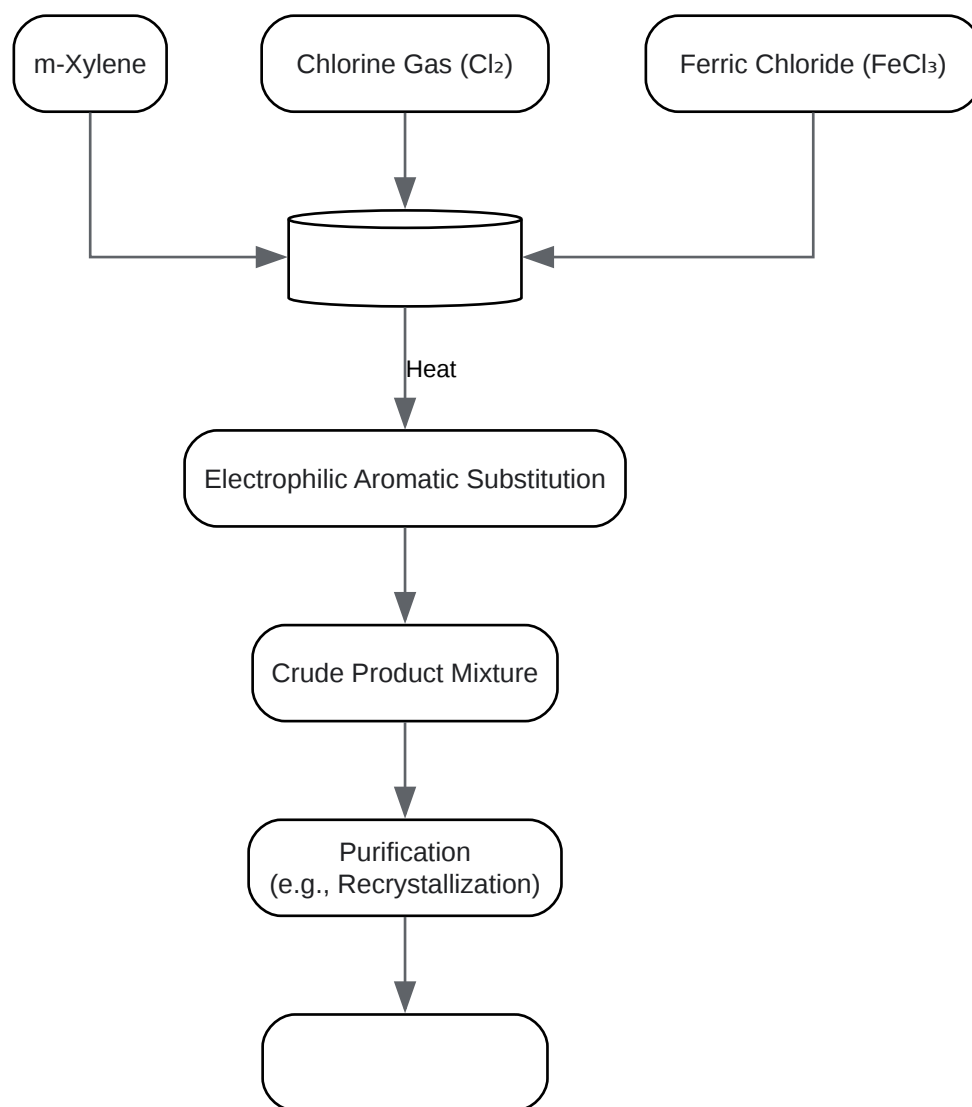
Tetrachloro-m-xylene is a solid at room temperature, appearing as a white to off-white crystalline substance.^[1] It is characterized by its high molecular weight and the presence of multiple chlorine atoms, which significantly influence its physical and chemical behavior. A summary of its key physicochemical properties is presented below.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₆ Cl ₄	[2][3][4]
Molecular Weight	243.95 g/mol	[2][3][4]
Melting Point	>222 °C (decomposes)[1], 223 °C[5]	[1][5][6]
Boiling Point	272.29 °C (estimate)	[5][7]
Density	1.7030 g/cm ³ (estimate)	[5][7]
Solubility	Slightly soluble in Chloroform and Ethyl Acetate.[5][8]	[5][8]
Appearance	White to Off-White Solid[1][5]	[1][5]

Synthesis

The primary method for the synthesis of **Tetrachloro-m-xylene** is through the electrophilic aromatic substitution of m-xylene. This process involves the direct chlorination of m-xylene in the presence of a Lewis acid catalyst, typically ferric chloride (FeCl₃). The reaction proceeds by the stepwise substitution of hydrogen atoms on the aromatic ring with chlorine atoms.

A general workflow for the synthesis is outlined below:



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A generalized workflow for the synthesis of **Tetrachloro-m-xylene**.

Biological Activity and Signaling Pathways

Currently, there is a notable absence of published research detailing specific interactions of **Tetrachloro-m-xylene** with biological signaling pathways or its potential applications in drug development. The available literature primarily focuses on its use as an analytical standard and its toxicological profile at a general level for chlorinated hydrocarbons. While one source mentions its use in proteomics for peptide modification to enhance mass spectrometric analysis, detailed protocols or mechanistic studies are not readily available.[9] Therefore, no signaling pathway diagrams can be generated at this time.

Toxicological Profile

Toxicological data specific to **Tetrachloro-m-xylene** is limited. However, information on xylenes and other chlorinated compounds provides some insight. It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.^{[10][11]} The target organs for toxicity are considered to be the respiratory system, kidneys, and eyes.^{[10][12]}

Hazard Statement	Classification	Source(s)
H302: Harmful if swallowed	Acute Toxicity (Oral), Category 4	^{[10][11]}
H315: Causes skin irritation	Skin Corrosion/Irritation, Category 2	^{[10][11]}
H319: Causes serious eye irritation	Serious Eye Damage/Eye Irritation, Category 2A	^[11]
H335: May cause respiratory irritation	Specific Target Organ Toxicity — Single Exposure, Category 3	^{[10][11]}

Experimental Protocols

Synthesis of Tetrachloro-m-xylene (General Protocol)

While specific industrial protocols are proprietary, a representative laboratory-scale synthesis can be described as follows. Caution: This reaction should only be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

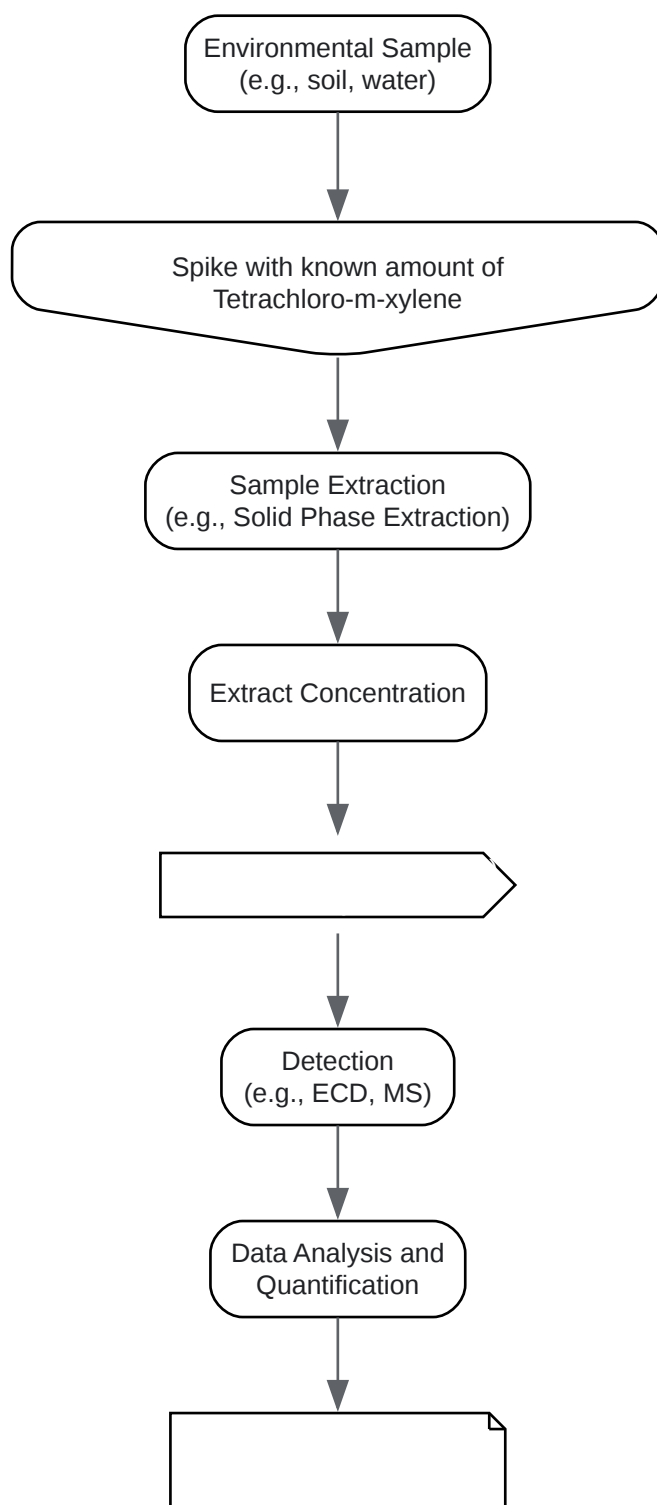
- **Reaction Setup:** A multi-necked round-bottom flask is equipped with a mechanical stirrer, a gas inlet tube, a condenser, and a gas outlet leading to a scrubber (e.g., containing a sodium hydroxide solution to neutralize excess chlorine and HCl gas).
- **Charging the Reactor:** The flask is charged with m-xylene and a catalytic amount of anhydrous ferric chloride.
- **Chlorination:** Chlorine gas is bubbled through the stirred solution at a controlled rate. The reaction is typically exothermic, and the temperature may need to be controlled with a

cooling bath.

- **Monitoring:** The reaction progress is monitored by techniques such as gas chromatography (GC) to follow the disappearance of m-xylene and the formation of chlorinated intermediates and the final product.
- **Work-up:** Upon completion, the reaction mixture is cooled. Excess chlorine is purged with an inert gas (e.g., nitrogen). The mixture is then washed with water and a dilute solution of sodium bicarbonate to remove the catalyst and any acidic byproducts.
- **Purification:** The organic layer is separated, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent (if any) is removed by rotary evaporation. The crude solid product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure **Tetrachloro-m-xylene**.

Analytical Application: Use as a Surrogate Standard in GC Analysis

Tetrachloro-m-xylene is frequently used as a surrogate standard in environmental analysis, particularly for the determination of organochlorine pesticides by gas chromatography (GC), such as in EPA Method 8081. A surrogate is a compound that is similar to the analytes of interest in chemical composition and behavior but is not expected to be present in the sample. It is added to the sample in a known amount before extraction and analysis to monitor the efficiency of the analytical process.



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Workflow for the use of **Tetrachloro-m-xylene** as a surrogate standard.

Experimental Steps:

- **Sample Spiking:** A known quantity of a standard solution of **Tetrachloro-m-xylene** is added to the environmental sample prior to any sample preparation steps.
- **Extraction:** The sample is subjected to an extraction procedure to isolate the analytes of interest and the surrogate standard from the sample matrix.
- **Concentration and Cleanup:** The resulting extract may be concentrated and cleaned up to remove interfering substances.
- **GC Analysis:** A portion of the concentrated extract is injected into a gas chromatograph, where the compounds are separated based on their volatility and interaction with the stationary phase of the GC column.
- **Detection:** The separated compounds are detected by a suitable detector, such as an Electron Capture Detector (ECD) or a Mass Spectrometer (MS).
- **Quantification and Recovery:** The amount of **Tetrachloro-m-xylene** recovered is determined by comparing its peak area to a calibration curve. The percentage recovery is calculated, which provides a measure of the efficiency of the sample preparation and analysis process for the target analytes.

Conclusion

Tetrachloro-m-xylene (CAS 877-09-8) is a well-characterized compound with established physicochemical properties. Its primary utility lies in the field of analytical chemistry, where it serves as a valuable surrogate standard for the analysis of chlorinated pesticides. While methods for its synthesis are established, there is a significant gap in the scientific literature regarding its biological activity, mechanism of action, and potential for therapeutic development. Future research could explore these areas to uncover novel applications for this compound.

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